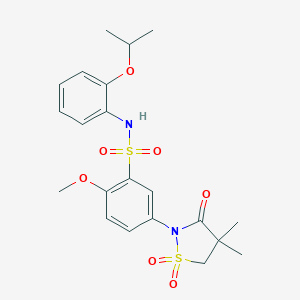![molecular formula C24H32N2O2 B253847 N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AZA is a member of the class of compounds known as anilides and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves its binding to the mu-opioid receptor in the central nervous system, resulting in the inhibition of pain signals. It also acts as a COX-2 inhibitor, which reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis in cancer cells. It also has a neuroprotective effect and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is its potential as a new drug candidate due to its various biochemical and physiological effects. However, one of the limitations of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide. One potential area of research is the development of new drug formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 1,6-diaminohexane in the presence of acetic anhydride and 4-dimethylaminopyridine. The resulting intermediate is then reacted with 4-methylphenylmagnesium bromide to produce the final product.
Scientific Research Applications
N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H32N2O2/c1-19-7-11-21(12-8-19)23(26-15-5-3-4-6-16-26)18-25-24(27)17-20-9-13-22(28-2)14-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |
InChI Key |
KPQNSBOPTYOMTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)